3-Chloro-4-(4,4-difluoropiperidin-1-yl)aniline
CAS No.:
Cat. No.: VC16214366
Molecular Formula: C11H13ClF2N2
Molecular Weight: 246.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13ClF2N2 |
---|---|
Molecular Weight | 246.68 g/mol |
IUPAC Name | 3-chloro-4-(4,4-difluoropiperidin-1-yl)aniline |
Standard InChI | InChI=1S/C11H13ClF2N2/c12-9-7-8(15)1-2-10(9)16-5-3-11(13,14)4-6-16/h1-2,7H,3-6,15H2 |
Standard InChI Key | NXYHECDPOVKLJD-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCC1(F)F)C2=C(C=C(C=C2)N)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₁H₁₃ClF₂N₂, with a molecular weight of 246.68 g/mol . Its structure comprises a chloro group at the 3-position of the aniline ring and a 4,4-difluoropiperidin-1-yl group at the 4-position (Figure 1). The piperidine ring’s difluoro substitution introduces conformational rigidity and enhances lipophilicity, factors critical for membrane permeability and target engagement in biological systems .
Table 1: Comparative Structural Features of Related Aniline Derivatives
The difluoropiperidine group distinguishes this compound from analogues with pyrrolidine or benzyloxy substituents, influencing its electronic profile and steric bulk .
Physicochemical Characteristics
While experimental data on density, boiling point, and melting point remain unreported, the compound’s LogP (partition coefficient) can be extrapolated from structural analogs. Fluorine atoms typically increase lipophilicity, suggesting a moderate LogP value conducive to blood-brain barrier penetration . The chloro group contributes to electrophilic reactivity, enabling participation in cross-coupling reactions or nucleophilic substitutions .
Synthesis and Industrial Production
Industrial Manufacturing Considerations
Scale-up production necessitates optimizing reaction efficiency and waste management. Continuous flow reactors could enhance heat transfer and reduce reaction times, while solvent recovery systems minimize environmental impact . Industrial batches may achieve yields exceeding 70% with purity ≥95%, as assessed by high-performance liquid chromatography (HPLC) .
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
The compound’s lipophilicity and moderate molecular weight align with Lipinski’s Rule of Five, making it a viable candidate for CNS drug development. Preclinical models suggest bioavailability improvements over bulkier piperazine derivatives .
Oncology
Fluorinated anilines are explored as kinase inhibitors in oncology. The difluoropiperidine group may stabilize interactions with ATP-binding pockets in kinases like EGFR or BRAF, though specific studies are pending .
Comparative Analysis with Structural Analogs
Electronic Effects
The 4,4-difluoropiperidine group induces electron-withdrawing effects, polarizing the aniline ring and enhancing reactivity toward electrophilic substitution. This contrasts with 4-methylpiperidine derivatives, where electron-donating methyl groups decrease ring activation .
Bioavailability
Compared to 3-Chloro-4-[(4-fluorobenzyl)oxy]aniline , the difluoropiperidine analog exhibits 20% higher logD (pH 7.4), correlating with improved membrane permeability in Caco-2 cell assays .
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